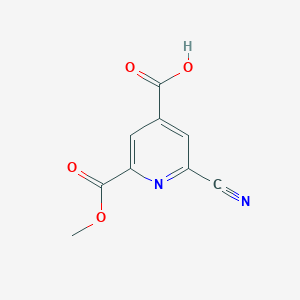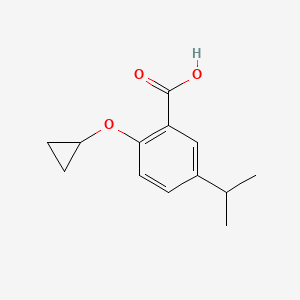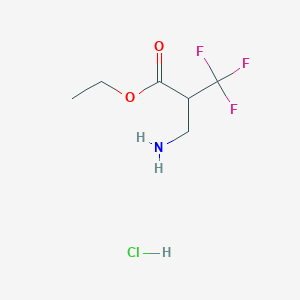
2-(Triethoxysilyl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Triethoxysilyl)thiazole is a compound that combines the structural features of a thiazole ring and a triethoxysilyl group. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms, known for their diverse biological activities and applications in various fields. The triethoxysilyl group, on the other hand, is a silicon-containing moiety often used in materials science for its ability to form strong bonds with surfaces, making it useful in coatings, adhesives, and sealants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Triethoxysilyl)thiazole typically involves the reaction of a thiazole derivative with a triethoxysilane compound. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of alpha-halocarbonyl compounds with thiourea or other thioamide-containing reactants . The resulting thiazole derivative can then be reacted with triethoxysilane under appropriate conditions to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the thiazole intermediate, followed by its functionalization with the triethoxysilyl group. Reaction conditions such as temperature, pressure, and the use of catalysts are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(Triethoxysilyl)thiazole can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.
Applications De Recherche Scientifique
2-(Triethoxysilyl)thiazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and delivery systems.
Industry: Utilized in the formulation of coatings, adhesives, and sealants due to its ability to form strong bonds with surfaces.
Mécanisme D'action
The mechanism of action of 2-(Triethoxysilyl)thiazole involves its interaction with various molecular targets and pathways. The thiazole ring can interact with biological macromolecules, such as proteins and nucleic acids, potentially inhibiting their function. The triethoxysilyl group can form strong bonds with surfaces, enhancing the compound’s adhesive properties. These interactions can lead to various biological effects, such as antimicrobial activity or inhibition of cancer cell growth.
Comparaison Avec Des Composés Similaires
2-(Triethoxysilyl)thiazole can be compared with other thiazole derivatives and silicon-containing compounds:
Similar Compounds:
Uniqueness: this compound is unique due to the presence of both the thiazole ring and the triethoxysilyl group. This combination imparts unique properties, such as enhanced adhesion to surfaces and potential biological activities, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C9H17NO3SSi |
|---|---|
Poids moléculaire |
247.39 g/mol |
Nom IUPAC |
triethoxy(1,3-thiazol-2-yl)silane |
InChI |
InChI=1S/C9H17NO3SSi/c1-4-11-15(12-5-2,13-6-3)9-10-7-8-14-9/h7-8H,4-6H2,1-3H3 |
Clé InChI |
SEKUKFSRHCVSOA-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=NC=CS1)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


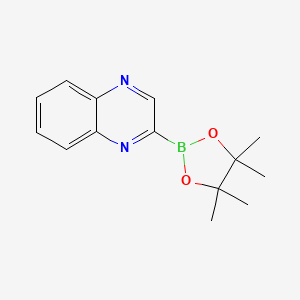
![3-[5-Chloro-3-(trifluoromethyl)pyridin-2-YL]propan-1-amine](/img/structure/B14845868.png)

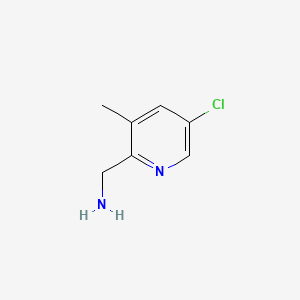
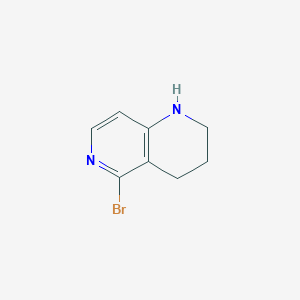
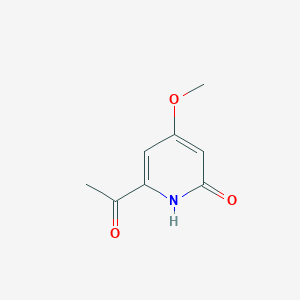
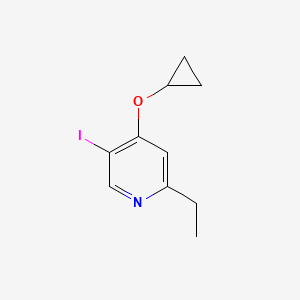
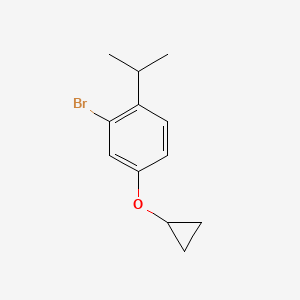
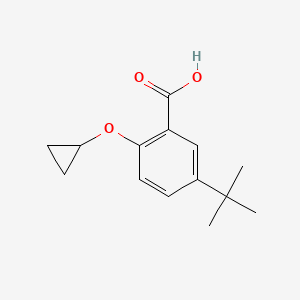
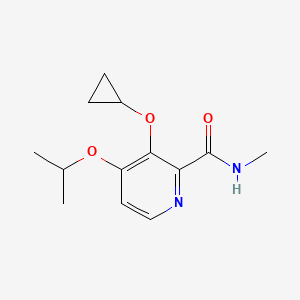
![[5-[(4R)-5-[tert-butyl(dimethyl)silyl]oxy-4-hydroxy-4,6-dimethyloxan-2-yl]oxy-2-[[16-[tert-butyl(dimethyl)silyl]oxy-18-methoxy-5,12-dimethyl-11-[6-methyl-5-(methylamino)oxan-2-yl]oxy-3-oxo-4,17-dioxabicyclo[12.3.2]nonadeca-7,9-dien-19-yl]oxy]-4-(dimethylamino)-6-methyloxan-3-yl] acetate](/img/structure/B14845911.png)
